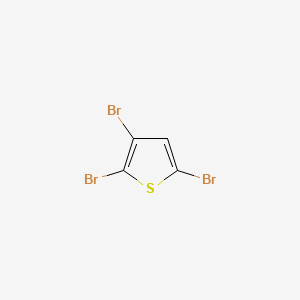

2,3,5-Tribromothiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263503. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5-tribromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDSLDRLEELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062862 | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3141-24-0 | |

| Record name | 2,3,5-Tribromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3141-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-tribromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Tribromothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5MEU6VFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3,5-Tribromothiophene from Thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5-tribromothiophene from thiophene, a critical process for obtaining a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and materials.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in the synthesis of agrochemicals, pharmaceuticals, and electronic materials.[2] The bromination of thiophene is a key transformation, yielding bromothiophenes that serve as precursors for more complex molecular architectures.[1] The electronic properties of the thiophene ring favor electrophilic substitution, with the α-positions (2 and 5) being more reactive than the β-positions (3 and 4).[1] The synthesis of this compound involves the direct bromination of thiophene, a reaction that proceeds readily but requires careful control of conditions to achieve the desired polysubstituted product.[3]

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through the electrophilic substitution of thiophene with bromine. The reaction typically proceeds sequentially, with initial bromination occurring at the more reactive α-positions, followed by substitution at a β-position.

The overall reaction is as follows:

C₄H₄S + 3Br₂ → C₄HBr₃S + 3HBr

The mechanism involves the attack of the electron-rich thiophene ring on a bromine molecule, leading to the formation of a sigma complex (also known as an arenium ion). A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated thiophene. This process is repeated until three bromine atoms are introduced onto the thiophene ring at the 2, 3, and 5 positions.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocol is a detailed procedure adapted from established literature.[4]

Method 1: Direct Bromination in Chloroform

This procedure is a well-established method for the large-scale synthesis of this compound.[4]

Reagents and Equipment:

-

Thiophene

-

Bromine

-

Chloroform

-

2N Sodium hydroxide solution

-

Potassium hydroxide

-

Calcium chloride

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an outlet for hydrogen bromide, combine 1125 g (13.4 moles) of thiophene and 450 ml of chloroform.[4] The flask should be placed in a cooling bath to maintain a low temperature.[4]

-

Bromine Addition: Slowly add 6480 g (40.6 moles) of bromine to the stirred mixture over a period of 10 hours.[4] Maintain the reaction temperature with cold tap water.[4]

-

Overnight Reaction and Heating: Allow the mixture to stand overnight.[4] The following day, heat the mixture at 50°C for several hours.[4]

-

Work-up:

-

Purification: Purify the crude product by fractional distillation.[4] Collect the fraction boiling at 123–124°C (9 mm Hg).[4] The expected melting point of the purified this compound is 25–27°C.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Thiophene | 1125 g (13.4 moles) | [4] |

| Bromine | 6480 g (40.6 moles) | [4] |

| Solvent | ||

| Chloroform | 450 ml | [4] |

| Reaction Conditions | ||

| Bromine Addition Time | 10 hours | [4] |

| Post-addition Heating | 50°C for several hours | [4] |

| KOH Reflux Time | 7 hours | [4] |

| Product Information | ||

| Yield | 3200–3650 g (75–85%) | [4] |

| Boiling Point | 123–124°C (9 mm Hg) | [4] |

| Melting Point | 25–27°C | [4] |

| Molecular Formula | C₄HBr₃S | [5] |

| Molecular Weight | 320.83 g/mol | [5] |

| Density | 2.483 g/mL at 25°C | [5] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from thiophene.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bromine: Is highly corrosive, toxic, and causes severe burns. Handle with extreme care.

-

Chloroform: Is a suspected carcinogen and is harmful if inhaled or swallowed.

-

Hydrogen Bromide: Is a corrosive gas that is evolved during the reaction. Ensure proper ventilation and trapping of the gas.

-

Sodium Hydroxide and Potassium Hydroxide: Are corrosive and can cause severe burns.

Conclusion

The synthesis of this compound from thiophene via direct bromination is a robust and scalable method. Careful control of reaction parameters, particularly temperature and the rate of bromine addition, is crucial for achieving high yields and purity. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the efficient production of this important synthetic intermediate.

References

The Exhaustive Bromination of Thiophene: A Technical Guide to 2,3,5-Tribromothiophene

For researchers, scientists, and professionals in drug development, understanding the regioselective functionalization of heterocyclic compounds is paramount. Thiophene, a fundamental aromatic heterocycle, serves as a critical scaffold in numerous pharmaceuticals and advanced materials. This guide provides an in-depth examination of the mechanism and experimental protocols for the synthesis of 2,3,5-Tribromothiophene, a key intermediate, through the exhaustive bromination of thiophene.

Introduction: The Reactivity of the Thiophene Ring

Thiophene is an electron-rich five-membered aromatic heterocycle. Its aromaticity and the presence of the sulfur atom make it highly susceptible to electrophilic aromatic substitution reactions. The rate of halogenation for thiophene is significantly faster than that of benzene, occurring readily even at low temperatures. The sulfur atom directs electrophiles primarily to the α-positions (C2 and C5), which are the most reactive sites on the ring. This high degree of regioselectivity is a defining characteristic of thiophene chemistry. Direct bromination overwhelmingly produces 2-bromothiophene and subsequently 2,5-dibromothiophene.[1][2] To achieve substitution at a β-position (C3 or C4), a multi-step, exhaustive approach is necessary.[1]

Mechanism of Stepwise Bromination

The formation of this compound proceeds through a sequence of three electrophilic aromatic substitution reactions. Each step involves the attack of an electrophile (bromine) on the thiophene ring, formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[3]

Step 1: Formation of 2-Bromothiophene

The initial bromination occurs rapidly at the most reactive C2 position. A bromine molecule is polarized, and the electrophilic bromine atom is attacked by the π-electron system of the thiophene ring. This rate-determining step forms a positively charged sigma complex, which is stabilized by resonance. A base (such as another bromine molecule or the solvent) then removes a proton from the C2 carbon, leading to the formation of 2-bromothiophene and hydrogen bromide (HBr).[3][4]

Step 2: Formation of 2,5-Dibromothiophene

The bromine atom introduced at the C2 position is a deactivating group, yet it is also an ortho-, para-director. In the context of the thiophene ring, this directs the next electrophilic attack to the vacant α-position (C5). Although the ring is less reactive than unsubstituted thiophene, the C5 position remains the most favorable site for the second bromination. The mechanism is analogous to the first step, resulting in the formation of 2,5-dibromothiophene.

Step 3: Formation of this compound

With both α-positions substituted, the thiophene ring is significantly deactivated. The final bromination must occur at one of the remaining β-positions (C3 or C4). The directing effects of the two bromine atoms at C2 and C5 favor substitution at the C3 position. The electrophilic attack at C3 leads to a sigma complex that is more stable than the one formed by attack at C4. Subsequent deprotonation yields the final product, this compound.

Experimental Protocol for Synthesis

The synthesis of this compound is typically achieved by treating thiophene with an excess of elemental bromine. The following protocol is based on established literature procedures.[1][5]

Materials and Equipment

-

Thiophene

-

Liquid Bromine

-

Chloroform

-

2N Sodium hydroxide solution

-

Potassium hydroxide

-

95% Ethanol

-

Calcium chloride

-

5-L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas outlet for HBr evolution

-

Cooling bath

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: A 5-L three-necked flask is charged with thiophene (13.4 moles, 1125 g) and chloroform (450 ml). The flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet. The entire apparatus is placed in a cooling bath to manage the exothermic reaction.[5]

-

Bromine Addition: Elemental bromine (40.6 moles, 6480 g) is added dropwise to the stirred reaction mixture over a period of approximately 10 hours. The temperature should be carefully controlled during the addition.[5]

-

Reaction Completion: After the addition is complete, the mixture is allowed to stand overnight. It is then gently heated to 50°C for several hours to ensure the reaction goes to completion.[5]

-

Work-up: The reaction mixture is first washed with a 2N sodium hydroxide solution to neutralize HBr and remove unreacted bromine.[1][5] Subsequently, the organic layer is refluxed for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).[5]

-

Isolation: After reflux, the mixture is poured into water. The heavier organic layer containing the product is separated, washed with water, and dried over anhydrous calcium chloride.[1][5]

-

Purification: The crude product is purified by vacuum distillation.

Quantitative Data

The exhaustive bromination of thiophene is a high-yielding process when carried out under controlled conditions. The physical and chemical properties of the final product are well-characterized.

| Parameter | Value | Reference |

| Product | This compound | [5][6] |

| Typical Yield | 75–85% | [5] |

| Molecular Formula | C₄HBr₃S | [6] |

| Molecular Weight | 320.83 g/mol | [6] |

| Appearance | White to pale yellow solid/liquid | [5][6] |

| Melting Point | 25–27 °C | [5] |

| Boiling Point | 123–124 °C @ 9 mmHg | [1][5] |

| Density | ~2.483 g/mL | [6] |

Conclusion

The synthesis of this compound via the direct, exhaustive bromination of thiophene is a robust and scalable method that relies on the principles of electrophilic aromatic substitution. A thorough understanding of the reaction mechanism, particularly the inherent regioselectivity of the thiophene ring, is crucial for controlling the reaction and achieving high yields. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for chemists in pharmaceutical and materials science, enabling the effective synthesis of this versatile chemical intermediate.

References

A Comprehensive Technical Guide to 2,3,5-Tribromothiophene for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and reactive properties of 2,3,5-Tribromothiophene, a versatile building block in organic synthesis. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and a clear visualization of its synthetic applications.

Core Physical and Chemical Properties

This compound (CAS No. 3141-24-0) is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.[1] Its trifunctional nature makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[2] The compound typically appears as a white to pale yellow solid or a colorless transparent liquid.[3][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, providing a quick reference for laboratory use.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3141-24-0 | [3][5] |

| Molecular Formula | C₄HBr₃S | [5][6] |

| Molecular Weight | 320.83 g/mol | [1][3][5] |

| Canonical SMILES | C1=C(SC(=C1Br)Br)Br | [1][5] |

| InChI Key | SKDNDSLDRLEELJ-UHFFFAOYSA-N | [1][5] |

| Physical Property | Value | Source(s) |

| Appearance | White to pale yellow solid/colorless liquid | [3][4] |

| Melting Point | 25-28 °C | [3][7][8] |

| Boiling Point | 260 °C (at 760 mmHg) | [5] |

| 123-124 °C (at 9 mmHg) | [9] | |

| 120 °C (at 11 mmHg) | [3][7] | |

| 80 °C (at 0.5 torr) | [10] | |

| Density | 2.483 g/mL at 25 °C | [3][5][7] |

| Refractive Index | 1.664 (n20/D) | [7] |

| 1.665 (at 21 °C) | [10] | |

| Solubility | Insoluble in water | [4] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [8] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful research and development. Below are protocols for the synthesis of this compound and its subsequent conversion to 3-Bromothiophene.

Synthesis of this compound from Thiophene

This protocol is adapted from a common method involving the direct bromination of thiophene.[3][11]

Materials:

-

Thiophene

-

Bromine

-

Chloroform

-

Sodium hydroxide solution (e.g., 0.05 mol/L in ethanol)

-

Water

-

Calcium chloride (for drying)

Equipment:

-

Three-necked flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Charge a 5-liter three-necked flask with thiophene (1125 g, 13.4 moles) and 450 ml of chloroform.[9]

-

Equip the flask with a stirrer, a dropping funnel, and an outlet for the evolved hydrogen bromide.[9]

-

Cool the flask in a cold water bath.

-

Slowly add bromine to the stirred reaction mixture. Careful control of the addition rate is crucial to manage the exothermic reaction.

-

After the addition is complete, slowly heat the mixture to reflux and maintain for approximately 3.5 hours.[6][7]

-

Cool the reaction mixture to room temperature (23-25°C).[6][7]

-

To decompose any unreacted bromine, slowly add a 0.05 mol/L solution of sodium hydroxide in ethanol until the color of bromine disappears.[6][7]

-

Transfer the mixture to a separatory funnel and wash with water.[9]

-

Separate the organic layer and dry it over anhydrous calcium chloride.[9]

-

Purify the crude product by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).[9] This should yield 3200–3650 g (75–85%) of this compound.[9]

Synthesis of 3-Bromothiophene from this compound

This procedure outlines the reductive debromination of this compound.[12]

Materials:

-

This compound

-

Zinc powder

-

Acetic acid

-

10% Sodium carbonate solution

-

Water

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a suitable reaction flask, add zinc dust and acetic acid.[9]

-

Heat the mixture to reflux.[9]

-

Remove the heating mantle and add this compound dropwise at a rate that maintains the reflux. The addition should take about 70 minutes.[9]

-

After the addition is complete, apply heat and continue to reflux the mixture for an additional 3 hours.[9]

-

Arrange the condenser for downward distillation and distill the mixture until no more organic material co-distills with water.[9]

-

Separate the heavier organic layer and wash it successively with a 10% sodium carbonate solution and then with water.[9]

-

The resulting crude 3-bromothiophene can be further purified if necessary.

Synthetic Utility and Reaction Pathways

This compound is a key intermediate for the synthesis of various substituted thiophenes.[9] Its bromine atoms can be selectively removed or replaced, providing access to a range of derivatives.

One of the most common applications is the synthesis of 3-bromothiophene, a precursor to the antibiotic timentin and the vasodilator cetiedil.[13] The regioselective hydrodebromination of this compound has been studied in detail, with efforts to optimize conditions to favor the formation of specific dibromothiophene isomers.[2]

Below is a diagram illustrating the synthetic pathway from thiophene to 3-bromothiophene via the this compound intermediate.

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1][4] Appropriate personal protective equipment, including gloves, goggles, and a respirator, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area. In case of fire, it may produce irritating, corrosive, and/or toxic gases.[10]

Applications in Research and Development

The utility of this compound extends beyond being a simple intermediate. It serves as a building block for the synthesis of:

-

Organic Semiconductors: Its derivatives are used in the development of materials for electronic devices.[4]

-

Pharmaceuticals and Agrochemicals: It is a starting material for various biologically active compounds.[14]

-

Functionalized Materials: The thiophene core, when appropriately substituted, can be incorporated into polymers and other materials with desirable electronic and physical properties.[2]

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The compiled data and detailed protocols are intended to facilitate its effective and safe use in research and development endeavors.

References

- 1. Thiophene, 2,3,5-tribromo- | C4HBr3S | CID 76592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [stenutz.eu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 3141-24-0 [chemicalbook.com]

- 8. This compound | CAS#:3141-24-0 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound(3141-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system - Google Patents [patents.google.com]

- 13. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 14. indiamart.com [indiamart.com]

An In-depth Technical Guide to 2,3,5-Tribromothiophene: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tribromothiophene is a versatile halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern on the thiophene ring allows for regioselective functionalization, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, functional organic materials, and polymers.[1][2] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in key cross-coupling reactions.

Core Data Summary

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3141-24-0 | [1][2][3][4][5] |

| Molecular Formula | C4HBr3S | [1][2][4] |

| Molecular Weight | 320.83 g/mol | [2][4][6] |

| Appearance | White to light yellow crystalline solid or colorless transparent liquid | [1] |

| Melting Point | 25-28 °C | [3] |

| Boiling Point | 260.0 °C at 760 mmHg; 123-124 °C at 9 mmHg | [1][3] |

| Density | ~2.5 g/cm³ | [3] |

| Refractive Index | 1.665 (21 °C) | [4] |

| Flash Point | 114.5 °C | [3] |

Molecular Structure

The molecular structure of this compound consists of a five-membered thiophene ring with bromine atoms attached at the 2, 3, and 5 positions. The presence and positions of these bromine atoms significantly influence the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions.

Canonical SMILES: C1=C(SC(=C1Br)Br)Br[1]

InChI: InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H[1][2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of thiophene.[2]

Materials:

-

Thiophene

-

Bromine

-

Chloroform

-

2N Sodium hydroxide solution

-

Calcium chloride

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas outlet for hydrogen bromide

-

Cooling bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge a 5-L three-necked flask with thiophene and chloroform.

-

Cool the flask in a cooling bath.

-

Add bromine dropwise to the stirred mixture over a period of 10 hours, maintaining the temperature.

-

After the addition is complete, allow the mixture to stand overnight.

-

Heat the mixture at 50°C for several hours.

-

Wash the reaction mixture with 2N sodium hydroxide solution.

-

Separate the organic layer and dry it over calcium chloride.

-

Purify the crude product by vacuum distillation to yield this compound.[1][2]

Caption: Synthesis of this compound via bromination of thiophene.

Application in the Synthesis of 3-Bromothiophene

This compound is a key intermediate in the synthesis of 3-bromothiophene, a valuable building block in medicinal chemistry. This transformation is achieved through selective reductive debromination.[1][2]

Materials:

-

This compound

-

Zinc dust

-

Acetic acid

-

Water

-

10% Sodium carbonate solution

-

Calcium chloride

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

To a three-necked flask, add water, zinc dust, and acetic acid.

-

Heat the mixture to reflux.

-

Add this compound dropwise at a rate that maintains reflux.

-

After the addition is complete, continue to reflux for an additional 3 hours.

-

Arrange the condenser for downward distillation and distill the product with water.

-

Separate the organic layer from the distillate.

-

Wash the organic layer successively with 10% sodium carbonate solution and water.

-

Dry the product over calcium chloride and purify by distillation.[2]

Caption: Synthesis of 3-Bromothiophene from this compound.

Reactivity and Applications in Cross-Coupling Reactions

The bromine atoms at the 2, 3, and 5-positions of this compound exhibit different reactivities, allowing for regioselective functionalization through various cross-coupling reactions. The bromine atoms at the α-positions (2 and 5) are generally more reactive towards oxidative addition in palladium-catalyzed reactions compared to the β-position (3).[7] This differential reactivity is fundamental to its utility in synthetic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific examples with this compound are less common in introductory literature, the principles of Suzuki coupling with bromothiophenes are well-established.[8][9] The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. By carefully selecting the reaction conditions, it is possible to selectively substitute one or more bromine atoms.

Caption: Generalized pathway for Suzuki-Miyaura coupling of this compound.

Stille Coupling

The Stille coupling reaction provides another versatile method for C-C bond formation, utilizing organotin reagents.[10][11] Similar to the Suzuki coupling, the reactivity of the bromine atoms on the thiophene ring allows for controlled substitution. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Spectroscopic Data

The characterization of this compound is typically performed using a combination of spectroscopic techniques.

| Technique | Key Features | Reference |

| ¹H NMR | A singlet in the aromatic region for the single proton at the 4-position. | [12] |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms of the thiophene ring. | [6] |

| IR Spectroscopy | Characteristic peaks for the C-Br and C-S stretching vibrations, as well as aromatic C-H stretching. | [6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of three bromine atoms. | [6] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Hazards: Toxic by inhalation, ingestion, and skin contact. May cause severe injury or death. Contact with the molten substance can cause severe burns.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[4]

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, flush with running water for at least 20 minutes. For inhalation, move the victim to fresh air.[4]

-

Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with a dry, non-combustible material and transfer it to a sealed container for disposal.[4]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its well-defined structure and the differential reactivity of its bromine atoms provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives, in general, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, highlighting the potential of this compound as a starting material for the discovery of new therapeutic agents.[13][14][15]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(3141-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Thiophene, 2,3,5-tribromo- | C4HBr3S | CID 76592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,3,5-Tribromothiophene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,3,5-Tribromothiophene

This compound (CAS No: 3141-24-0) is a halogenated heterocyclic compound with the molecular formula C₄HBr₃S and a molecular weight of 320.83 g/mol .[2] It typically appears as a white to pale yellow solid with a melting point in the range of 25-28 °C and a boiling point of approximately 120 °C at 11 mmHg.[3][4] Its chemical structure, featuring a thiophene ring substituted with three bromine atoms, renders it a versatile building block in organic synthesis, particularly in the development of conducting polymers and as a precursor for various pharmaceutical and agrochemical agents.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common organic solvents can be made. The molecule possesses a polarizable aromatic thiophene ring and three polar carbon-bromine bonds, giving it a moderate overall polarity.

-

High Expected Solubility: In polar aprotic solvents such as acetone, dichloromethane, chloroform, and tetrahydrofuran (THF), this compound is expected to exhibit high solubility due to favorable dipole-dipole interactions.

-

Moderate Expected Solubility: Nonpolar aromatic solvents like toluene may show moderate solubility due to van der Waals interactions with the thiophene ring. Polar protic solvents such as ethanol and methanol are also expected to be moderately effective solvents.

-

Low Expected Solubility: In highly nonpolar aliphatic solvents like hexane, the solubility is predicted to be low.

-

Insolubility: As is common for such organic compounds, it is insoluble in water.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined values.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction |

| Polar Aprotic | Acetone | ||||

| Dichloromethane | |||||

| Tetrahydrofuran | |||||

| Ethyl Acetate | |||||

| Polar Protic | Ethanol | ||||

| Methanol | |||||

| Nonpolar Aromatic | Toluene | ||||

| Nonpolar Aliphatic | Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This method is reliable for generating accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatic oven

-

Glass vials with screw caps

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed glass evaporating dishes

-

Desiccator

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation: To a series of glass vials, add a known volume of the selected organic solvent. Add an excess of this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is necessary to confirm saturation.

-

Saturation and Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure that the solvent is fully saturated.

-

Sample Withdrawal: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a syringe fitted with a solvent-resistant filter. This step is critical to avoid transferring any undissolved solid.

-

Solvent Evaporation: Dispense the collected aliquot into a pre-weighed glass evaporating dish. Place the dish in a thermostatic oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

-

Quantification: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The mass of the dissolved this compound is the difference between the final constant mass of the dish with the solute and the initial mass of the empty dish. The solubility can then be expressed in various units:

-

g/100 mL: (mass of solute in g / volume of aliquot in mL) * 100

-

mol/L: (mass of solute in g / molecular weight of solute) / volume of aliquot in L

-

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests high solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar aromatic solvents. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient use of this compound in scientific and industrial settings.

References

Spectroscopic Data of 2,3,5-Tribromothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Due to the limited availability of public experimental data, the following tables provide an expected framework for the ¹H and ¹³C NMR data of 2,3,5-tribromothiophene. The chemical shifts are predicted based on the electronic environment of the proton and carbon atoms in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.0 - 7.5 | Singlet (s) |

The single proton at the 4-position is expected to appear as a singlet in the aromatic region of the spectrum. The exact chemical shift would be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~110 - 120 |

| C-3 | ~115 - 125 |

| C-4 | ~125 - 135 |

| C-5 | ~110 - 120 |

The carbon atoms attached to bromine (C-2, C-3, and C-5) are expected to be shielded, appearing at lower chemical shifts compared to the unsubstituted C-4. The signals for C-2, C-3, and C-5 may be broad due to quadrupolar relaxation of the bromine atoms.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is as follows:

Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are usually required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate the structure of this compound and a typical experimental workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR spectroscopy.

FT-IR and mass spectrometry analysis of 2,3,5-Tribromothiophene

An In-depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of 2,3,5-Tribromothiophene

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C4HBr3S.[1] It serves as a versatile building block in organic synthesis, particularly in the fields of materials science for the development of organic semiconductors and in the preparation of pharmaceuticals and agrochemicals.[2] Accurate analytical characterization is crucial to ensure the identity, purity, and structural integrity of this compound. This guide provides a detailed overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical methodologies and data interpretation for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint."

Experimental Protocols

Several methods can be employed for the FT-IR analysis of this compound, depending on its physical state (a colorless liquid or low-melting solid).[2][3]

-

Attenuated Total Reflectance (ATR):

-

Place a small drop of the this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

-

-

Neat (Capillary Cell):

-

Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl).

-

Assemble the plates in a demountable cell holder.

-

Mount the holder in the spectrometer's sample compartment.

-

Acquire the FT-IR spectrum. This method is suitable for liquid samples.[1]

-

-

KBr Pellet (for solid samples):

-

Mix a small amount of solid this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in a sample holder and acquire the spectrum.

-

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational frequencies and their assignments based on known data for substituted thiophenes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Weak | =C-H stretching (aromatic) |

| 1500 - 1300 | Medium-Strong | C=C stretching within the thiophene ring |

| 1200 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium-Strong | C-Br stretching |

| ~700 | Medium | C-S stretching |

Note: These are approximate ranges. Actual peak positions can vary slightly based on the specific sample and measurement technique.

Interpretation of FT-IR Spectrum

-

Aromatic C-H Stretch: The weak band observed around 3100 cm⁻¹ is characteristic of the C-H stretching vibration of the single hydrogen atom attached to the thiophene ring.[4]

-

Ring Vibrations: The absorptions in the 1500-1300 cm⁻¹ region are due to the C=C stretching vibrations within the heterocyclic aromatic ring.[4]

-

C-Br Stretch: The presence of bromine atoms is strongly indicated by absorptions in the lower frequency (fingerprint) region, typically between 700 and 600 cm⁻¹.

-

C-S Stretch: The C-S bond in the thiophene ring also gives rise to a characteristic absorption, often observed around 700 cm⁻¹.[4][5]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can elucidate molecular structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that generates many fragment ions, which is useful for structural determination.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).[6]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[6]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Presentation: Expected Mass-to-Charge (m/z) Ratios

The molecular weight of this compound (C4HBr3S) is approximately 320.83 g/mol .[1] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z Value (approx.) | Ion Formula | Interpretation |

| 318, 320, 322, 324 | [C₄HBr₃S]⁺ | Molecular Ion (M•+) cluster, showing the characteristic pattern for three bromine atoms. |

| 241, 243, 245 | [C₄HBr₂S]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 162, 164 | [C₄HBrS]⁺ | Loss of two bromine radicals. |

| 118, 120 | [C₃HBr]⁺ | Fragment containing one bromine atom. |

| 83 | [C₄H₃S]⁺ | Thiophene ring fragment after loss of all bromine atoms. |

Interpretation of Mass Spectrum

-

Molecular Ion (M•+): The cluster of peaks around m/z 318-324 represents the molecular ion. The distinct isotopic pattern, with relative intensities following the binomial expansion for three bromine atoms, is definitive proof of the presence of three bromines in the molecule.

-

Major Fragmentation Pathways:

-

Loss of Bromine: A common initial fragmentation step for halogenated compounds is the loss of a halogen radical. The peak cluster around m/z 241-245 corresponds to the [M-Br]⁺ fragment.

-

Ring Fragmentation: Subsequent fragmentation involves further loss of bromine atoms and cleavage of the thiophene ring, leading to the smaller fragments listed in the table.

-

Integrated Analytical Workflow

The combination of FT-IR and MS provides complementary information for the unambiguous identification and structural confirmation of this compound. The following diagram illustrates the logical workflow for this analysis.

Caption: Workflow for the analysis of this compound.

Conclusion

The synergistic use of FT-IR spectroscopy and mass spectrometry provides a robust framework for the comprehensive characterization of this compound. FT-IR confirms the presence of key functional groups and the thiophene ring structure, while mass spectrometry determines the molecular weight and elemental composition through its distinct isotopic pattern and fragmentation analysis. Together, these techniques offer definitive structural confirmation, which is essential for quality control in research, drug development, and materials science applications.

References

An In-depth Technical Guide to the Safety and Handling of 2,3,5-Tribromothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 2,3,5-Tribromothiophene (CAS No. 3141-24-0). The information is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound widely used as a building block in organic synthesis, particularly in the fields of materials science, pharmaceuticals, and agrochemicals.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4HBr3S | [1] |

| Molecular Weight | 320.83 g/mol | [2] |

| Appearance | White to pale yellow solid or colorless transparent liquid | [1][3] |

| Melting Point | 25-28 °C | [4][5] |

| Boiling Point | 120 °C at 11 mmHg | [4] |

| Density | 2.483 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Signal Word: Warning[6]

Hazard Statements:

Toxicological Information

Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent safety measures must be implemented during its handling and use.

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness) and a lab coat. | To prevent skin contact, which can be harmful and cause irritation. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To minimize the risk of inhaling harmful airborne particles. |

4.3. Hygiene Measures

-

Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[9]

-

Contaminated clothing should be removed and laundered before reuse.

Experimental Protocols

5.1. Safe Weighing and Transfer of this compound

Given that this compound is a solid at room temperature, the following protocol is recommended for its safe weighing and transfer to minimize the generation of airborne particles.

-

Preparation: Designate a specific area within a fume hood for weighing. Cover the work surface with absorbent bench paper.[10]

-

Tare the Container: Place a clean, labeled, and sealable receiving container (e.g., a vial with a screw cap) on the analytical balance within the fume hood and tare the balance.

-

Transfer: Carefully transfer the desired amount of this compound from the stock container to the tared receiving container using a clean spatula. Keep the stock container closed as much as possible.

-

Weighing: Close the receiving container and record the weight.

-

Dissolution: If the next step involves dissolving the compound, add the solvent directly to the receiving container within the fume hood.

-

Cleanup: Decontaminate the spatula and the weighing area. Dispose of any contaminated materials (e.g., weigh boats, gloves) as hazardous waste.[8]

Caption: Workflow for the safe weighing and transfer of this compound.

5.2. Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the bromination of thiophene.

-

Materials: Thiophene, Bromine, Chloroform.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, charge thiophene and chloroform.

-

Cool the flask in a cold water bath.

-

Add bromine dropwise to the stirred mixture over a period of several hours.

-

After the addition is complete, wash the reaction mixture with a sodium hydroxide solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., calcium chloride), and purify by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of this compound.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

7.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

-

Keep containers away from heat, sparks, and flame.

7.2. Disposal

-

Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and ventilate it. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thiophene, 2,3,5-tribromo- | C4HBr3S | CID 76592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 3141-24-0 [chemicalbook.com]

- 5. This compound | CAS#:3141-24-0 | Chemsrc [chemsrc.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nj.gov [nj.gov]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehso.emory.edu [ehso.emory.edu]

- 10. ehs.wisc.edu [ehs.wisc.edu]

A Theoretical and Computational Investigation of 2,3,5-Tribromothiophene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,3,5-Tribromothiophene (CAS No: 3141-24-0). It delves into the molecule's optimized geometric structure, vibrational frequencies, and electronic properties, including frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). The computational data, derived from Density Functional Theory (DFT) methodologies, are presented alongside available experimental findings to offer a correlative analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing detailed computational protocols and summarizing key data in structured tables and diagrams to facilitate a deeper understanding of this versatile halogenated heterocycle.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in synthetic and materials chemistry.[1] Its structure, featuring a thiophene ring substituted with three bromine atoms, makes it a valuable and versatile building block for the synthesis of more complex molecules.[1][2] It serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and organic electronic materials, such as organic semiconductors and dopants in electronic devices.[1]

The reactivity and physical properties of this compound are dictated by its unique electronic and structural characteristics. Computational chemistry provides powerful tools to elucidate these properties at a molecular level. This guide employs Density Functional Theory (DFT) as the framework for analysis, a method renowned for its accuracy in predicting molecular geometries, vibrational spectra, and electronic characteristics.[3][4] The insights gained from these theoretical studies are crucial for designing novel synthetic pathways and for the rational design of new materials with tailored properties.

This document synthesizes theoretical data with known experimental values to provide a holistic view of the molecule. It includes detailed methodologies for both computational analysis and a representative experimental synthesis, aiming to be a valuable resource for professionals leveraging this compound in their research and development endeavors.

Molecular Structure and Physical Properties

This compound is typically a white to pale yellow solid at room temperature.[2] Its fundamental physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3141-24-0 | [1][5] |

| Molecular Formula | C₄HBr₃S | [5][6] |

| Molecular Weight | 320.83 g/mol | [5] |

| Appearance | White to light yellow solid/powder | [1][2] |

| Melting Point | 25-29 °C | [2][7][8] |

| Boiling Point | 120 °C @ 11 mmHg; 259-260 °C @ 760 mmHg | [7][8] |

| Density | ~2.483 g/mL @ 25 °C | [2][7] |

Optimized Geometric Structure

The ground-state geometry of this compound can be optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[9][10] This process determines the most stable conformation of the molecule by finding the minimum energy structure. The resulting bond lengths and angles define its three-dimensional shape. Representative theoretical values for key structural parameters are presented in Table 2.

Table 2: Selected Theoretical Geometric Parameters for this compound (Note: Values are representative and derived from DFT B3LYP/6-311++G(d,p) level of theory, based on similar thiophene structures.)[11]

| Parameter (Bond) | Length (Å) | Parameter (Angle) | Angle (°) |

| S1–C2 | 1.74 | C5–S1–C2 | 92.5 |

| C2–C3 | 1.38 | S1–C2–C3 | 111.5 |

| C3–C4 | 1.41 | C2–C3–C4 | 112.0 |

| C4–C5 | 1.37 | C3–C4–C5 | 112.5 |

| S1–C5 | 1.73 | C4–C5–S1 | 111.5 |

| C4–H | 1.08 | S1–C2–Br2 | 120.0 |

| C2–Br | 1.88 | C4–C3–Br3 | 124.0 |

| C3–Br | 1.89 | S1–C5–Br5 | 121.0 |

| C5–Br | 1.87 |

Spectroscopic Analysis

Computational methods allow for the simulation of various spectra, which can be compared with experimental data to confirm molecular structure and understand its electronic transitions and vibrational modes.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis through DFT calculations can predict the frequencies of fundamental vibrational modes of a molecule.[12] These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[13] Experimental FT-IR spectra for this compound are available for comparison.[5] Table 3 presents a comparison of key theoretical and experimental vibrational frequencies.

Table 3: Key Vibrational Frequencies for this compound

| Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Description |

| C-H Stretch | ~3110 | (not specified) | Aromatic C-H stretching vibration.[14] |

| C=C Stretch | ~1520 | (not specified) | Thiophene ring C=C stretching.[14] |

| C-C Stretch | ~1415 | (not specified) | Thiophene ring C-C stretching.[14] |

| C-H in-plane bend | ~1220 | (not specified) | Aromatic C-H in-plane bending. |

| C-S Stretch | ~830 | (not specified) | Ring C-S stretching vibration. |

| C-Br Stretch | ~650 - 750 | (not specified) | Carbon-Bromine stretching vibrations.[15] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. While computational prediction of NMR chemical shifts (e.g., via the GIAO method) is possible, experimental data provides a direct benchmark. The ¹H NMR spectrum for this compound shows a single peak for the lone proton on the thiophene ring.[6]

Table 4: Experimental NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | ~7.1 | CCl₄ | [6] |

| ¹³C | Data available but specific shifts not listed | (not specified) | [5] |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity).[16] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[4][16]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior (Table 5).[11][16]

Table 5: Calculated Electronic Properties and Reactivity Descriptors (Note: Values are representative and based on DFT B3LYP/6-311++G(d,p) calculations.)[10][17][18]

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.80 |

| LUMO Energy (E_LUMO) | - | -1.50 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.30 |

| Ionization Potential (I) | -E_HOMO | 6.80 |

| Electron Affinity (A) | -E_LUMO | 1.50 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[11][19] The MEP map illustrates regions of varying electrostatic potential:

-

Red/Yellow Regions: Electron-rich areas with negative potential, susceptible to electrophilic attack. For this compound, this is expected around the π-system of the ring and the sulfur atom.

-

Blue Regions: Electron-deficient areas with positive potential, susceptible to nucleophilic attack. This is expected around the single hydrogen atom.

-

The bromine atoms exhibit dual character due to the "sigma-hole" phenomenon, where there can be a positive potential region along the C-Br bond axis, making them potential halogen bond donors.

Methodologies

Experimental Protocol: Synthesis

A common method for synthesizing this compound is through the direct bromination of thiophene.[7][20]

Protocol:

-

Reaction Setup: To a solution of thiophene (1.0 mol) in a suitable solvent such as chloroform (34 mL), add a catalyst like copper bromide (optional).[1][7][20] Cool the reactor to between -5°C and 0°C.

-

Bromination: Slowly add bromine (e.g., 65.0 kg for a large-scale reaction) dropwise to the cooled solution over several hours, maintaining the low temperature.[7]

-

Reflux: After the addition is complete, allow the mixture to stir and slowly warm to room temperature, then heat to reflux (around 50°C) for several hours to ensure the reaction goes to completion.[1][7]

-

Quenching: Cool the reaction mixture. Unreacted bromine can be decomposed by the careful addition of a 1M NaOH solution or a sodium hydroxide/ethanol solution until the color dissipates.[1][7]

-

Workup: Transfer the mixture to a separatory funnel and wash with water. Separate the lower organic phase.[20]

-

Purification: Recover the solvent via atmospheric distillation. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 112-116 °C / 15 mmHg to yield this compound as a colorless liquid or pale solid upon cooling.[7][20]

Computational Protocol

The theoretical calculations described in this guide can be performed using the following workflow.

Protocol:

-

Software: All calculations can be performed using a quantum chemistry package like Gaussian 09W.[10][11]

-

Method: Density Functional Theory (DFT) is the chosen method.

-

Functional/Basis Set: The B3LYP hybrid functional combined with the Pople-style 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for this type of molecule.[9][10]

-

Geometry Optimization: An initial structure is optimized to find the lowest energy conformation.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to obtain vibrational modes (for IR/Raman spectra) and to confirm that the structure is a true energy minimum (no imaginary frequencies).[12]

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties, including the energies and distributions of the HOMO and LUMO, and to generate the molecular electrostatic potential surface.[9][11]

Conclusion

This guide has detailed the structural, spectroscopic, and electronic properties of this compound from a theoretical and computational perspective. The use of DFT calculations provides profound insights into the molecule's geometry, vibrational behavior, and reactivity, which are governed by its frontier molecular orbitals and charge distribution. The correlation of this theoretical data with available experimental results provides a robust characterization of this important chemical intermediate. The methodologies and data presented herein serve as a valuable resource for scientists engaged in the fields of organic synthesis, materials science, and drug discovery, facilitating the informed application of this compound in advanced research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 5. Thiophene, 2,3,5-tribromo- | C4HBr3S | CID 76592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. epstem.net [epstem.net]

- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 12. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. iosrjournals.org [iosrjournals.org]

- 15. asianpubs.org [asianpubs.org]

- 16. mdpi.com [mdpi.com]

- 17. mjfas.utm.my [mjfas.utm.my]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,3,5-Tribromothiophene: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Tribromothiophene, a key halogenated heterocyclic compound. It details the compound's discovery and historical evolution of its synthesis, presenting key physical and chemical properties in a structured format. Detailed experimental protocols for significant synthetic methods are provided, alongside a summary of its applications in organic synthesis, materials science, and as a precursor in drug development. Visual aids in the form of synthesis pathway diagrams are included to facilitate understanding.

Introduction

This compound is a polyhalogenated derivative of thiophene, an aromatic heterocyclic compound containing a sulfur atom.[1] Its chemical formula is C4HBr3S, and it is characterized by the presence of three bromine atoms at the 2, 3, and 5 positions of the thiophene ring.[2][3] This compound typically appears as a white to pale yellow solid or a colorless transparent liquid.[4][5] The strategic placement of the bromine atoms makes this compound a versatile intermediate in organic synthesis, allowing for selective functionalization through various cross-coupling reactions and dehalogenation processes.[6] Consequently, it serves as a crucial building block for the synthesis of more complex thiophene derivatives utilized in pharmaceuticals, agrochemicals, and organic electronic materials.[5]

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its history is intrinsically linked to the broader exploration of thiophene chemistry that commenced after Victor Meyer's discovery of thiophene in 1882. The high reactivity of the thiophene ring towards electrophilic substitution, particularly halogenation, was recognized early on.[7]

One of the most frequently cited and historically significant methods for the preparation of this compound was developed by Troyanowsky in 1955 .[8] This method involves the direct bromination of thiophene using an excess of bromine in a chloroform solvent. The Troyanowsky procedure, while effective, is known to be lengthy.

In 1988, Brandsma and Verkruijsse developed a significantly faster and more convenient procedure.[9] Their method utilizes a solution of bromine in 48% aqueous hydrobromic acid, which allows the reaction temperature to be gradually raised, completing the tribromination in a much shorter timeframe. This improved methodology offered a more practical route for the laboratory-scale synthesis of this compound.

The primary historical and ongoing application of this compound is as a key intermediate in the synthesis of 3-bromothiophene .[6] This is achieved by the selective removal of the two α-bromine atoms (at positions 2 and 5).

Physical and Chemical Properties